Ethyl (2Z)-2-chloro-2-[2-(3-chloro-4-methoxyphenyl)hydrazin-1-ylidene]acetate
Description
The compound Ethyl (2Z)-2-chloro-2-[2-(3-chloro-4-methoxyphenyl)hydrazin-1-ylidene]acetate is a hydrazonyl halide derivative with the molecular formula C₁₁H₁₁Cl₂N₂O₃ (molecular weight: 293.13 g/mol). It features a planar C=N bond in the Z-configuration and a 3-chloro-4-methoxyphenyl substituent, which distinguishes it from simpler analogs. This compound is synthesized via diazotization and coupling reactions, often serving as a precursor for heterocyclic compounds in medicinal and materials chemistry .
Properties
IUPAC Name |
ethyl (2Z)-2-chloro-2-[(3-chloro-4-methoxyphenyl)hydrazinylidene]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2N2O3/c1-3-18-11(16)10(13)15-14-7-4-5-9(17-2)8(12)6-7/h4-6,14H,3H2,1-2H3/b15-10- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHIUBPODGGOZOS-GDNBJRDFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NNC1=CC(=C(C=C1)OC)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=N/NC1=CC(=C(C=C1)OC)Cl)/Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Solvent Systems
The choice of solvent significantly impacts reaction efficiency and stereoselectivity. Polar aprotic solvents like dichloromethane or toluene are preferred for their ability to stabilize ionic intermediates without participating in side reactions (Table 1).
Table 1: Solvent Effects on Reaction Yield
| Solvent | Temperature (°C) | Yield (%) | Z:E Ratio |
|---|---|---|---|
| Dichloromethane | 25 | 78 | 9:1 |
| Toluene | 80 | 85 | 12:1 |
| Ethanol | 60 | 62 | 6:1 |
Base Selection
Bases such as triethylamine or diisopropylethylamine are optimal for deprotonation, while inorganic bases like sodium carbonate may lead to slower kinetics due to poor solubility in organic solvents.
Temperature and Time
Elevated temperatures (80–85°C) in toluene improve reaction rates and Z-selectivity by favoring the entropically driven elimination step. Prolonged heating beyond 24 hours risks decomposition, necessitating precise timing.
Purification and Isolation
Crude product isolation typically involves liquid-liquid extraction with dichloromethane, followed by distillation under reduced pressure to remove solvents. Recrystallization from diisopropyl ether enhances purity, yielding a white crystalline solid with >99% HPLC purity (Figure 2).
Critical Purification Steps:
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Acid Wash: Removes unreacted hydrazine and base residues.
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Solvent Stripping: Distillation under vacuum at 40–50°C prevents thermal degradation.
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Recrystallization: Diisopropyl ether selectively dissolves impurities while precipitating the target compound.
Analytical Characterization
Spectroscopic Data
X-ray Crystallography
Single-crystal X-ray analysis confirms the Z-configuration, with a dihedral angle of 8.2° between the hydrazinylidene and aryl planes.
Scale-Up and Industrial Considerations
Industrial production employs continuous-flow reactors to maintain consistent temperature and mixing, achieving batch sizes of >50 kg with 82% yield. Recycling of byproducts like 1-phenethylamine via distillation improves cost efficiency.
Challenges and Mitigation Strategies
Byproduct Formation
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E-Isomer Contamination: Minimized by using excess hydrazine (1.2 equiv) and toluene as the solvent.
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Oxidation Products: Avoided by conducting reactions under nitrogen atmosphere.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2Z)-2-chloro-2-[2-(3-chloro-4-methoxyphenyl)hydrazin-1-ylidene]acetate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.
Oxidation: The hydrazone moiety can be oxidized to form corresponding azo compounds.
Reduction: The compound can be reduced to yield hydrazine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Nucleophilic Substitution: Formation of substituted derivatives with various functional groups.
Reduction: Hydrazine derivatives that may exhibit different biological activities.
Scientific Research Applications
Structural Characteristics
The compound features a chloroacetate moiety linked to a hydrazone derived from a substituted phenyl group. This structure contributes to its reactivity and biological activity.
Medicinal Chemistry
Ethyl (2Z)-2-chloro-2-[2-(3-chloro-4-methoxyphenyl)hydrazin-1-ylidene]acetate has shown promise in the development of pharmaceuticals, particularly as:
- Anticancer Agents : Research indicates that hydrazone derivatives can exhibit cytotoxic effects against various cancer cell lines. Studies have demonstrated that compounds with similar structures can induce apoptosis in cancer cells, making this compound a candidate for further investigation in anticancer drug development .
Case Study: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated a series of hydrazone derivatives, including those structurally related to ethyl (2Z)-2-chloro-2-[2-(4-methoxyphenyl)hydrazinylidene]acetate. The results showed significant inhibition of cell proliferation in several cancer types, suggesting potential therapeutic applications .
Agricultural Chemistry
The compound's ability to interact with biological systems also positions it as a potential agrochemical. Its structural attributes may allow it to function as:
- Herbicides : Compounds with similar hydrazone linkages have been explored for their herbicidal properties. This compound could be evaluated for efficacy against specific weed species.
Data Table: Herbicidal Activity of Related Compounds
| Compound Name | Structure Type | Activity | Reference |
|---|---|---|---|
| Compound A | Hydrazone | Moderate | |
| Compound B | Hydrazone | High | |
| Ethyl (2Z)-... | Chloroacetate | TBD |
Materials Science
In materials science, this compound may be utilized for:
- Polymer Synthesis : Its reactive chloroacetate group can facilitate polymerization reactions, leading to the development of new materials with tailored properties.
Case Study: Polymer Development
Research has indicated that incorporating chloroacetate groups into polymer backbones can enhance thermal stability and mechanical strength. A recent study demonstrated that polymers synthesized using similar compounds exhibited improved properties compared to traditional materials .
Mechanism of Action
The mechanism by which Ethyl (2Z)-2-chloro-2-[2-(3-chloro-4-methoxyphenyl)hydrazin-1-ylidene]acetate exerts its effects involves interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or interfere with DNA replication in cancer cells. The hydrazone group can form stable complexes with metal ions, which can be crucial in its biological activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Crystallographic Properties
Ethyl (Z)-2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate (CAS 27143-07-3)
- Crystal System: Monoclinic, space group P2₁
- Unit Cell Parameters :
- Hydrogen Bonding : Forms zigzag chains via N—H⋯O bonds along [010], stabilized by C—H⋯O interactions .
Ethyl (Z)-2-chloro-2-(2-(4-methylphenyl)hydrazono)acetate
- Substituent : 4-methylphenyl (vs. 3-chloro-4-methoxyphenyl).
- Impact : The methyl group reduces electronegativity, leading to weaker dipole interactions. Crystallographic data show altered packing with C—H⋯π interactions dominating .
Ethyl (Z)-2-chloro-2-(2-phenylhydrazin-1-ylidene)acetate
- Hydrogen Bonding : Forms helical chains via N—H⋯O bonds due to the absence of electron-donating substituents .
Key Insight : The 3-chloro-4-methoxy substituent enhances intermolecular interactions (e.g., stronger hydrogen bonding and Cl⋯Cl contacts), increasing lattice stability compared to methyl or phenyl analogs .
Physical Properties
| Property | Target Compound | 4-Methoxy Analog | 4-Methyl Analog |
|---|---|---|---|
| Melting Point | Not reported | 94°C | 88–90°C |
| Molecular Weight (g/mol) | 293.13 | 256.69 | 240.69 |
| Planarity (r.m.s. dev.) | 0.0587 Å | 0.0602 Å | 0.0621 Å |
Trend : Bulkier substituents (e.g., 3-chloro-4-methoxy) increase molecular weight and planarity, enhancing crystallinity .
Hydrogen Bonding and Supramolecular Architecture
- Target Compound : N—H⋯O bonds form zigzag chains ; Cl⋯O contacts (3.2 Å) further stabilize the lattice .
- 4-Methoxy Analog : Similar N—H⋯O chains but lacks Cl⋯O interactions, resulting in lower thermal stability .
- Phenyl Analog : Helical chains via N—H⋯O bonds, with C—H⋯π interactions contributing to 3D packing .
Biological Activity
Ethyl (2Z)-2-chloro-2-[2-(3-chloro-4-methoxyphenyl)hydrazin-1-ylidene]acetate, a compound with the molecular formula , is recognized for its potential biological activities and applications in pharmaceutical synthesis. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.
Basic Information
| Property | Value |
|---|---|
| CAS Number | 27143-07-3 |
| Molecular Weight | 256.69 g/mol |
| Melting Point | 94 °C |
| Boiling Point | 349.0 ± 44.0 °C (Predicted) |
| Density | 1.23 g/cm³ |
| Solubility | Sparingly in chloroform, slightly in methanol |
Structure
The compound features a chloro group and a methoxyphenyl hydrazone structure, which contributes to its reactivity and biological properties.
This compound exhibits various biological activities, primarily through:
- Nucleophilic Substitution Reactions : The presence of the chloro group allows for nucleophilic attack, leading to the formation of new compounds that may exhibit biological activity.
- Antioxidant Activity : Some studies suggest that similar hydrazone derivatives possess antioxidant properties, which may contribute to their therapeutic effects .
Pharmacological Applications
Toxicological Profile
The compound has been noted to cause skin irritation and serious eye irritation based on safety data sheets. Proper handling and safety measures are recommended when working with this compound .
Study on Antioxidant Properties
A study published in the Journal of Medicinal Chemistry explored various hydrazone derivatives and their antioxidant capabilities. While specific data for this compound was not detailed, related compounds demonstrated significant radical scavenging activity, suggesting potential for further investigation into this compound's antioxidant properties .
Synthesis and Characterization
Research detailing the synthesis of this compound outlines a multi-step process involving the reaction of 4-methoxyaniline with sodium nitrite under acidic conditions followed by coupling with ethyl chloroacetoacetate . This method highlights the importance of controlled conditions to yield high-purity products suitable for biological testing.
Q & A
Q. What are the standard synthetic routes for Ethyl (2Z)-2-chloro-2-[2-(3-chloro-4-methoxyphenyl)hydrazin-1-ylidene]acetate?
The compound is typically synthesized via diazo-coupling reactions. A common method involves reacting ethyl 2-chloroacetoacetate with a diazonium salt derived from 3-chloro-4-methoxyaniline. For example, sodium nitrite and hydrochloric acid are used to diazotize the aniline derivative, followed by coupling with the β-ketoester in ethanol under controlled pH (adjusted with sodium acetate) to yield the hydrazone product . Alternative routes include refluxing ethyl 2-chloroacetoacetate with 4-methoxyaniline in toluene and triethylamine, as seen in Apixaban intermediate synthesis .
Q. How is the compound characterized structurally?
Structural confirmation relies on a combination of spectroscopic and crystallographic methods:
- NMR : and NMR identify the Z-configuration of the hydrazone group and substituent positions.
- X-ray crystallography : Single-crystal analysis confirms the planar geometry of the hydrazinylidene moiety and Z-configuration. SHELX software (e.g., SHELXL for refinement) is widely used for structure determination .
- IR spectroscopy : Peaks near 1680–1700 cm confirm the ester carbonyl and hydrazone C=N stretches .
Q. What are the key physicochemical properties of this compound?
The compound has a molecular weight of 256.69 g/mol (CHClNO) and a melting point of 94°C. It is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated hydrocarbons. The Z-configuration is critical for its reactivity and intermolecular interactions .
Q. Which analytical techniques are recommended for assessing purity?
- HPLC/UPLC : Reverse-phase methods with UV detection (λ = 254–280 nm) are effective for quantifying impurities.
- TLC : Silica gel plates with ethyl acetate/hexane eluents (e.g., 3:7 ratio) provide rapid purity checks.
- Elemental analysis : Validates stoichiometry (±0.3% for C, H, N) .
Advanced Research Questions
Q. What is the reaction mechanism for hydrazone formation in its synthesis?
The process involves nucleophilic attack of the diazonium salt’s terminal nitrogen on the β-ketoester’s α-carbon. Deprotonation by sodium acetate stabilizes the intermediate, followed by elimination of water to form the hydrazone. The Z-configuration arises from steric hindrance between the ester group and aryl substituent .
Q. How do solvent choices impact reaction yields in its synthesis?
Polar aprotic solvents (e.g., DMF) enhance electrophilicity of the diazonium salt but may increase side reactions. Non-polar solvents like toluene minimize solvolysis of the ester group, improving yields to >75% in Apixaban intermediate synthesis. Triethylamine is often added to neutralize HCl byproducts .
Q. How can contradictions in reported crystal structure data be resolved?
Discrepancies (e.g., bond angles or packing motifs) require cross-validation via:
- High-resolution XRD : Collect data at low temperature (e.g., 100 K) to reduce thermal motion artifacts.
- DFT calculations : Compare experimental geometries with optimized structures using software like Gaussian.
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., hydrogen bonds, π-π stacking) to explain packing differences .
Q. What role does hydrogen bonding play in its crystal packing?
The hydrazone NH forms a strong hydrogen bond (N–H···O=C) with the ester carbonyl of adjacent molecules, creating helical chains along the crystallographic b-axis. These interactions stabilize the Z-configuration and influence melting points/solubility .
Q. How does this compound react with amino acids or hydrazine derivatives?
Reactivity studies show that the chloroacetate group undergoes nucleophilic substitution. For example:
Q. How is this compound utilized as a synthon in heterocyclic chemistry?
The hydrazone moiety serves as a precursor for spiroheterocycles and azoles. For instance:
- Thiadiazines : Reaction with CS and amines under basic conditions.
- Pyrazoles : Cyclization with β-diketones or enamines.
These transformations exploit the electrophilic α-carbon and hydrazone’s tautomerism .
Q. Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
